5-hydroxy-L-tryptophan

Catalog No.
S538394
CAS No.
4350-09-8
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-hydroxy-L-tryptophan

CAS Number

4350-09-8

Product Name

5-hydroxy-L-tryptophan

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1

InChI Key

LDCYZAJDBXYCGN-VIFPVBQESA-N

SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N

Solubility

Slightly soluble (NTP, 1992)
32.6 [ug/mL]

Synonyms

5 Hydroxytryptophan, 5-HTP, 5-Hydroxy- Tryptophan, 5-Hydroxytryptophan, Hydroxytryptophan, Oxitriptan, Oxytryptophan, Tryptophan, 5 Hydroxy, Tryptophan, 5-Hydroxy-

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)[O-])[NH3+]

Description

The exact mass of the compound 5-hydroxy-L-tryptophan is 220.0848 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)32.6 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tryptophan. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-Hydroxy-L-Tryptophan (5-HTP) is a naturally occurring chemical that the body converts into serotonin, a neurotransmitter that plays a role in mood, sleep, appetite, and pain sensation Mount Sinai - New York: . Research on 5-HTP focuses on its potential therapeutic effects in various conditions.

Depression

One of the most studied applications of 5-HTP is in the treatment of depression. Preliminary studies suggest it may be as effective as certain antidepressant medications for mild to moderate depression Mount Sinai - New York: . One study published in the journal Psychopharmacology indicated that 5-HTP was comparable to an antidepressant called imipramine in reducing depressive symptoms Clinical evaluation of 5-hydroxy-L-tryptophan as an antidepressant drug - PubMed: ). Research is ongoing to determine the long-term efficacy and optimal dosage of 5-HTP for depression.

Fibromyalgia

Fibromyalgia is a chronic condition characterized by widespread pain, fatigue, stiffness, and sleep problems. Research suggests that 5-HTP may improve some symptoms of fibromyalgia, including pain, anxiety, morning stiffness, and fatigue Mount Sinai - New York: . A small study published in the journal Rheumatology International showed promise for 5-HTP in reducing pain and improving sleep quality in patients with fibromyalgia [The effect of 5-hydroxytryptophan on sleep, pain, and stiffness in patients with fibromyalgia. A pilot study. - National Institutes of Health (.gov) pubmed.ncbi.nlm.nih.gov]. More research is needed to confirm these findings.

Other Areas of Investigation

Researchers are also exploring the potential benefits of 5-HTP in other conditions, including:

  • Insomnia: Some studies suggest that 5-HTP may help people fall asleep faster and sleep more soundly Mount Sinai - New York: .
  • Migraines and headaches: Similar to how some antidepressants are used for migraines, 5-HTP is being investigated for its role in preventing headaches Mount Sinai - New York: .
  • Obesity: A few small studies have explored whether 5-HTP can aid in weight loss by promoting feelings of satiety and reducing appetite Mount Sinai - New York: .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

L-5-hydroxytryptophan appears as colorless to pale pink crystals. (NTP, 1992)
Solid

XLogP3

-1.2

Exact Mass

220.0848

LogP

-2.051

Appearance

Solid powder

Melting Point

518 °F (decomposes) (NTP, 1992)
295-297
293-298°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C1LJO185Q9

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.32%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (53.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as an antidepressant, appetite suppressant, and sleep aid.

Pharmacology

The psychoactive action of 5-HTP is thought to be due to increased serotonin production in central nervous system tissue.
Oxitriptan is an aromatic amino acid with antidepressant activity. In vivo, oxitriptan (or 5-hydroxytryptophan) is converted into 5-hydroxytryptamine (5-HT or serotonin) as well as other neurotransmitters. Oxitriptan may exert its antidepressant activity via conversion to serotonin or directly by binding to serotonin (5-HT) receptors within the central nervous system (CNS). Endogenous oxitriptan is produced from the essential amino acid L-tryptophan. The exogenous therapeutic form is isolated from the seeds of the African plant Griffonia simplicifolia.

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AX - Other antidepressants
N06AX01 - Oxitriptan

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4350-09-8

Wikipedia

Oxitriptan

Drug Warnings

Other reported side effects, include nausea, diarrhea, loss of appetite, vomiting and difficult breathing. Neurological side effects, including dilation of the pupils, abnormally sensitive reflexes, loss of muscle coordination and blurring of vision, have been reported in those taking large doses of 5-HTP. Cardiac dysrhythmias have also been reported.
Eosinophilia and eosinophilia-myalgia syndrome (EMS) have been reported in those taking 5-HTP. The eosinophilia myalgia syndrome is similar to that caused by L-tryptophan and was linked to contaminants in the 5-HTP preparation, rather than 5-HTP itself. Changing the 5-HTP lot in one group of patients resolved the eosinophilia. A scleroderma-like skin condition has been reported in some taking a combination of 5-HTP and carbidopa.
5-HTP should be avoided by pregnant women and nursing mothers.
5-HTP should be avoided by those with ischemic heart disease (history of myocardial infarction, angina pectoris, documented silent ischemia), coronary artery spasm (e.g., Prinzmetal's angina), uncontrollable hypertension and any other significant cardiovascular disease.
For more Drug Warnings (Complete) data for 5-HYDROXYTRYPTOPHAN (8 total), please visit the HSDB record page.

Methods of Manufacturing

MANNICH CONDENSATION OF 5-BENZYLOXYINDOLE; CATALYTIC HYDROGENOLYSIS OF 5-BENZYLOXYTRYPTOPHAN; ENZYMATIC HYDROXYLATION OF TRYPTOPHAN

General Manufacturing Information

L-Tryptophan, 5-hydroxy-: ACTIVE
PRECURSOR OF SEROTONIN.

Interactions

5-HTP may decrease the effectiveness of methylsergide and cyproheptadine.
DURATION OF /SRP:CNS DEPRESSION/ INDUCED BY ETHANOL (3.0 G/KG, IP) IN MICE OF BOTH SEXES WAS INCR BY PRETREATMENT WITH 5-HYDROXYTRYPTOPHAN (60 MG/KG, IP).
Concurrent use of 5-HTP with a selective serotonin reuptake inhibitors (SSRI) /citalopram, fluvoxamine maleate, fluoxetine, paroxetine, sertraline, venlafaxine/ may potentiate the antidepressant effect of the SSRI and may also increase the risk of adverse reactions.
Phenoxybenzamine inhibits the conversion of 5-HTP to serotonin.
For more Interactions (Complete) data for 5-HYDROXYTRYPTOPHAN (16 total), please visit the HSDB record page.

Stability Shelf Life

AQ SOLN ARE STABLE @ LOW PH /DL-FORM/

Dates

Modify: 2023-08-15
1: Shaw K, Turner J, Del Mar C. Tryptophan and 5-hydroxytryptophan for depression. Cochrane Database Syst Rev. 2002;(1):CD003198. Review. PubMed PMID: 11869656.
2: Lampert A, Joly P, Thomine E, Ortoli JC, Lauret P. [Scleroderma-like syndrome with bullous morphea during treatment with 5-hydroxytryptophan, carbidopa and flunitrazepam]. Ann Dermatol Venereol. 1992;119(3):209-11. Review. French. PubMed PMID: 1605525.
3: Simic MG, al-Sheikhly M, Jovanovic SV. Inhibition of free radical processes by antioxidants--tryptophan and 5-hydroxytryptophan. Bibl Nutr Dieta. 1989;(43):288-96. Review. PubMed PMID: 2658964.
4: Meltzer HY. Serotonergic function in the affective disorders: the effect of antidepressants and lithium on the 5-hydroxytryptophan-induced increase in serum cortisol. Ann N Y Acad Sci. 1984;430:115-37. Review. PubMed PMID: 6378031.
5: Turner EH, Loftis JM, Blackwell AD. Serotonin a la carte: supplementation with the serotonin precursor 5-hydroxytryptophan. Pharmacol Ther. 2006 Mar;109(3):325-38. Epub 2005 Jul 14. Review. PubMed PMID: 16023217.
6: Corrêa F, Farah CS. Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions. Protein Pept Lett. 2005 Apr;12(3):241-4. Review. PubMed PMID: 15777272.
7: Shaw K, Turner J, Del Mar C. Tryptophan and 5-hydroxytryptophan for depression. Cochrane Database Syst Rev. 2001;(3):CD003198. Review. Update in: Cochrane Database Syst Rev. 2002;(1):CD003198. PubMed PMID: 11687048.
8: Birdsall TC. 5-Hydroxytryptophan: a clinically-effective serotonin precursor. Altern Med Rev. 1998 Aug;3(4):271-80. Review. PubMed PMID: 9727088.
9: Milovanovic L, Kapetanovic V. Polarographic and potentiometric investigation of Co(II) complexes with 5-hydroxytryptophan. J Pharm Belg. 1993 Mar-Apr;48(2):85-91. Review. PubMed PMID: 8492290.
10: van Praag HM, Kahn RS. L-5-hydroxytryptophan in depression and anxiety. Schweiz Rundsch Med Prax. 1988 Aug 23;77(34A):40-6. Review. PubMed PMID: 3055148.
11: Uldry PA, Regli F. [Indications for L-5-hydroxytryptophan in neurology]. Rev Med Suisse Romande. 1987 Sep;107(9):703-7. Review. French. PubMed PMID: 2962265.
12: Byerley WF, Judd LL, Reimherr FW, Grosser BI. 5-Hydroxytryptophan: a review of its antidepressant efficacy and adverse effects. J Clin Psychopharmacol. 1987 Jun;7(3):127-37. Review. PubMed PMID: 3298325.

Explore Compound Types